molecular formula C10H12O4 B104585 methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate CAS No. 124649-67-8

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

Cat. No.: B104585
CAS No.: 124649-67-8
M. Wt: 196.2 g/mol
InChI Key: IXDRYSIPXMREGK-BDAKNGLRSA-N
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Description

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate (CAS: 124649-67-8) is a chiral dihydroxy ester with a phenyl-substituted propanoate backbone. Its molecular formula is C₁₀H₁₂O₄, and it has a molecular weight of 196.2 g/mol . Key physical properties include a density of 1.266 g/cm³, a boiling point of 345.2°C, and a melting point of 85–88°C . The compound is synthesized via osmium-catalyzed dihydroxylation of methyl (E)-cinnamate, utilizing K₂OsO₂(OH)₄ and chiral ligands like (DHQD)Phal to achieve stereoselectivity . It is stored in sealed containers under dry, cool conditions to preserve stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate involves the reduction of α,α-unsaturated aromatic aldehydes using baker’s yeast. This biocatalytic process converts the aldehydes into the desired diols with high enantioselectivity . The reaction typically takes place in an aqueous medium with D-glucose as the substrate for the yeast.

Industrial Production Methods

Industrial production of this compound often employs chemical reduction methods using chiral catalysts. These methods ensure high yields and enantiomeric purity. The use of asymmetric hydrogenation or enzymatic reduction processes are common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Formation of methyl (2S,3R)-2-oxo-3-phenylpropanoate.

    Reduction: Formation of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanol.

    Substitution: Formation of methyl (2S,3R)-2,3-ditosyl-3-phenylpropanoate.

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly significant in developing compounds targeting metabolic disorders and other health conditions. For instance, it has been utilized in synthesizing biologically important Δ²-thiazolines and antidepressants like (+)-(S)-dapoxetine .

Enzyme Inhibition Studies
This compound is recognized for its role as an inhibitor of enzymes in the shikimate pathway, particularly the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. Research has shown that by inhibiting these enzymes, methyl shikimate can provide insights into the regulation of this essential metabolic pathway .

Biochemical Research

Metabolic Pathway Analysis
this compound is employed in biochemical research to study enzyme interactions and metabolic pathways. Its structural similarity to natural shikimic acid allows researchers to explore its effects on various biological processes and elucidate mechanisms of action within metabolic networks .

Antibacterial Activity Investigation
The compound has been investigated for potential antibacterial properties due to its ability to inhibit essential enzymes for bacterial growth. Studies indicate that it may exhibit activity against both Gram-positive and Gram-negative bacteria, warranting further exploration into its efficacy as an antibiotic .

Flavor and Fragrance Industry

Aromatic Properties
this compound possesses unique aromatic characteristics that make it valuable in the flavor and fragrance industry. It is used to enhance sensory experiences in various products by contributing to flavor profiles and olfactory qualities .

Cosmetic Formulations

Skin Care Applications
In cosmetics, this compound is incorporated into skincare products to improve texture and stability. Its moisturizing benefits enhance product performance, making it a popular ingredient in formulations aimed at improving skin health .

Polymer Chemistry

Monomer for Specialty Polymers
this compound acts as a monomer in producing specialty polymers. These polymers can be tailored for specific applications by modifying their properties through the incorporation of this compound .

Summary Table of Applications

Application AreaSpecific Uses
Pharmaceutical DevelopmentIntermediate in drug synthesis; enzyme inhibition
Biochemical ResearchMetabolic pathway studies; antibacterial investigations
Flavor & FragranceIngredient for flavor enhancement
Cosmetic FormulationsImproves texture and stability in skincare products
Polymer ChemistryMonomer for specialty polymer production

Case Studies

  • Enzyme Inhibition Mechanism : A study demonstrated how methyl shikimate inhibits EPSP synthase, providing insights into the shikimate pathway's regulation. This research highlights the compound's potential as a tool for studying metabolic processes .
  • Antibacterial Efficacy : Preliminary investigations indicated that methyl shikimate exhibits antibacterial activity against various bacterial strains. Further studies are needed to explore its mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate involves its interaction with various molecular targets depending on the reaction it undergoes. For instance, in oxidation reactions, it interacts with oxidizing agents to form ketones or acids. In reduction reactions, it interacts with reducing agents to form alcohols. The specific pathways and molecular targets vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Variant: (2S,3R)-Ethyl 2,3-Dihydroxy-3-phenylpropanoate

  • Molecular Formula : C₁₁H₁₄O₄
  • Molecular Weight : 210.23 g/mol (estimated).
  • Key Differences: The ethyl ester group (vs. methyl) increases hydrophobicity and may reduce solubility in polar solvents. Synthesized via biocatalytic resolution using Galactomyces geotrichum ZJUTZQ200, highlighting a divergent stereoselective pathway compared to osmium-based synthesis . Potential application in the synthesis of Taxol C-13 side chains, emphasizing its pharmaceutical relevance .

Chlorinated Derivative: Methyl (2S,3S)-2-Chloro-3-hydroxy-3-phenylpropanoate

  • Molecular Formula : C₁₀H₁₁ClO₃
  • Molecular Weight : 214.65 g/mol .
  • Key Differences: Chlorine substitution at C2 introduces electronegativity, enhancing reactivity in nucleophilic substitutions. Stereochemistry: (2S,3S) configuration vs. (2S,3R), altering spatial interactions in chiral environments. Limited data on physical properties (e.g., boiling/melting points) compared to the target compound .

Amino-Fluorophenyl Analogue: Methyl (2R)-2-Amino-3-(2-fluorophenyl)propanoate Hydrochloride

  • Molecular Formula: C₁₀H₁₃ClFNO₂
  • Molecular Weight : 233.67 g/mol .
  • Key Differences: Amino and fluorine substituents drastically alter chemical behavior. The amino group enables hydrogen bonding, while fluorine enhances metabolic stability. Hydrochloride salt form improves solubility in aqueous media, unlike the neutral dihydroxy ester. Used in peptide synthesis or as a building block for fluorinated pharmaceuticals .

Pentafluorophenoxy Derivative: Methyl (2S)-2-[[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]carbamoylamino]-3-phenylpropanoate

  • Molecular Formula : C₂₃H₁₇F₅N₂O₄
  • Molecular Weight : 480.4 g/mol .
  • Key Differences: Pentafluorophenoxy and carbamoylamino groups increase hydrophobicity (XLogP3 = 4.9) and molecular complexity. Designed for high-affinity interactions, likely in kinase inhibition or receptor binding studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Notable Applications
Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate C₁₀H₁₂O₄ 196.2 Dihydroxy, methyl ester Osmium-catalyzed dihydroxylation Chiral synthon, pharmaceuticals
(2S,3R)-Ethyl analogue C₁₁H₁₄O₄ 210.23 Dihydroxy, ethyl ester Biocatalytic resolution Taxol side-chain synthesis
Methyl (2S,3S)-2-chloro-3-hydroxy-3-phenylpropanoate C₁₀H₁₁ClO₃ 214.65 Chloro, hydroxy, ester Not specified Reactive intermediate
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate HCl C₁₀H₁₃ClFNO₂ 233.67 Amino, fluoro, ester Not specified Peptide/pharmaceutical precursor
Pentafluorophenoxy derivative C₂₃H₁₇F₅N₂O₄ 480.4 Pentafluorophenoxy, carbamoyl Not specified Kinase/receptor studies

Key Structural and Functional Insights

  • Stereochemistry: The (2S,3R) configuration of the target compound distinguishes it from analogues like (2S,3S)-chloro and (2R,3S)-benzoylamino derivatives, impacting biological activity and synthetic utility .
  • Ester Group Variations : Methyl vs. ethyl esters influence lipophilicity and enzymatic hydrolysis rates, critical for drug delivery systems .
  • Substituent Effects: Halogens (Cl, F) enhance electrophilicity and metabolic stability, while hydroxyl and amino groups improve solubility and hydrogen-bonding capacity .

Biological Activity

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate, also known as methyl (2S,3R)-shikimate, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a propanoate backbone with two hydroxyl groups and a phenyl group. Its molecular formula is C10H12O4, with a molecular weight of 196.20 g/mol. The specific stereochemistry (2S,3R) enhances its reactivity and interaction with biological systems.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs). The compound's mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

2. Antioxidant Activity

The dihydroxy structure of the compound contributes to its antioxidant properties by enabling it to scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases. Studies have highlighted its potential in protecting cells from oxidative damage, which is a key factor in various pathological conditions.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes involved in the shikimate pathway. This pathway is vital for the biosynthesis of aromatic amino acids in plants and certain microorganisms. By inhibiting these enzymes, the compound may provide insights into metabolic regulation and potential therapeutic targets .

The biological activity of this compound primarily involves its interactions with various biological macromolecules:

  • Cytokine Inhibition : The compound inhibits cytokine production by blocking signaling pathways associated with inflammation.
  • Free Radical Scavenging : Its hydroxyl groups facilitate interactions with reactive oxygen species (ROS), mitigating oxidative stress.
  • Enzyme Interaction : The ester and hydroxyl functional groups enhance its ability to bind to specific enzymes within metabolic pathways .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-hydroxy-3-phenylpropanoateContains one hydroxyl groupLess reactive due to fewer functional groups
Ethyl 2,3-dihydroxy-3-phenylpropanoateSimilar structure but with an ethyl groupHigher boiling point due to larger alkyl group
Methyl 2-amino-3-hydroxypropanoateContains an amino group instead of phenylPotentially different biological activity
Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoateSubstituted phenyl ring with methoxy groupAltered solubility and reactivity

The specific stereochemistry and dual hydroxyl groups of this compound enhance its reactivity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Inhibition of Cytokines : A study demonstrated that this compound significantly inhibited IL-6 and IL-1β production in LPS-stimulated THP-1 cells with IC50 values of approximately 0.85 µM and 0.87 µM respectively .
  • Antioxidant Studies : Research has shown that it effectively reduces oxidative stress markers in various cell lines, indicating its potential use as a protective agent against oxidative damage.

Q & A

Q. Basic: What are the recommended synthetic routes for methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, dihydroxylation of methyl cinnamate derivatives using Sharpless asymmetric dihydroxylation (AD) with chiral ligands like (DHQ)2PHAL could yield the desired (2S,3R) configuration . To ensure stereochemical purity:

  • Use chiral HPLC (e.g., Chiralpak IA/IB columns) with polar mobile phases (hexane:isopropanol) to resolve enantiomers.
  • Validate via <sup>1</sup>H/<sup>13</sup>C NMR coupling constants (e.g., vicinal JH-H values for diols) and optical rotation measurements.
  • Compare with structurally characterized analogs (e.g., (2S,3R)-2,3-dibromo-3-phenylpropanoic acid SDF files) for crystallographic consistency .

Q. Basic: How can researchers confirm the absence of diastereomeric impurities in the final product?

Methodological Answer:

  • Chromatography: Employ reversed-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Adjust gradient elution (water:acetonitrile + 0.1% TFA) to separate diastereomers.
  • Spectroscopy: Analyze <sup>1</sup>H NMR splitting patterns; diastereomers exhibit distinct coupling constants (e.g., δ 4.2–4.8 ppm for hydroxyl protons).
  • Mass Spectrometry: Use HRMS (High-Resolution MS) to confirm molecular ion ([M+H]<sup>+</sup>) and rule out isobaric impurities.
  • Cross-reference pharmacopeial guidelines for related hydroxy-phenylpropanoates (e.g., USP40 methods for 3-hydroxy-2-phenylpropanoic acid derivatives) .

Q. Advanced: How to resolve contradictory data between computational predictions and experimental NMR results for this compound?

Methodological Answer:
Contradictions may arise from solvent effects, tautomerism, or incorrect conformational models. Steps to resolve:

Solvent Correction: Re-run NMR in deuterated DMSO or CDCl3 and compare with computed shifts (e.g., using Gaussian DFT with IEFPCM solvent model).

Dynamic Effects: Perform variable-temperature NMR to detect rotameric equilibria affecting peak splitting.

X-ray Validation: Obtain single-crystal X-ray data (if feasible) to confirm absolute configuration and compare with computational geometries .

Database Alignment: Cross-check experimental shifts against databases (e.g., PubChem or CC-DPS entries for similar dihydroxypropanoates) .

Q. Advanced: What strategies optimize regioselective functionalization of the diol moiety without epimerization?

Methodological Answer:

  • Protection: Use acid-labile protecting groups (e.g., tert-butyldimethylsilyl (TBS) for primary hydroxyl) to direct reactivity to the secondary hydroxyl. Boc or benzamido groups may also stabilize stereochemistry during derivatization .
  • Catalysis: Employ Mitsunobu conditions (DIAD, Ph3P) for stereoretentive etherification.
  • Monitoring: Track reaction progress via TLC (silica, ethyl acetate:hexane) and <sup>19</sup>F NMR if fluorinated reagents are used.
  • Post-Reaction Analysis: Use chiral SFC (Supercritical Fluid Chromatography) to confirm retention of (2S,3R) configuration .

Q. Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Temperature: Store at –20°C under inert gas (argon) to prevent oxidation of diol groups.
  • Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the methyl ester.
  • Light Sensitivity: Protect from UV light using amber vials to prevent radical degradation.
  • Purity Checks: Periodically reanalyze via HPLC (e.g., USP methods for related propanoates) to detect degradation products like phenylpropenoic acid derivatives .

Q. Advanced: How to design a kinetic resolution protocol for isolating (2S,3R) from a racemic mixture?

Methodological Answer:

  • Enzymatic Resolution: Use lipases (e.g., Candida antarctica Lipase B) in organic solvents to selectively acylate one enantiomer.
  • Chiral Auxiliaries: Synthesize a diastereomeric Schiff base with (R)- or (S)-phenylethylamine, then separate via crystallization.
  • Dynamic Kinetic Resolution (DKR): Combine transition-metal catalysts (e.g., Ru-based Shvo catalyst) with enzymes to racemize undesired enantiomers in situ.
  • Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral GC-MS .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR: <sup>1</sup>H/<sup>13</sup>C NMR for backbone assignment; <sup>2</sup>D COSY/TOCSY to confirm vicinal diol protons.
  • IR: Detect hydroxyl stretches (3200–3600 cm<sup>−1</sup>) and ester C=O (1700–1750 cm<sup>−1</sup>).
  • MS: ESI-MS for molecular weight confirmation; MS/MS fragmentation to validate the phenylpropanoate backbone.
  • X-ray Diffraction: Resolve absolute stereochemistry if crystalline derivatives (e.g., brominated analogs) are available .

Q. Advanced: How to address discrepancies in melting point data reported across literature sources?

Methodological Answer:

  • Purity Assessment: Re-crystallize the compound from ethyl acetate/hexane and compare DSC (Differential Scanning Calorimetry) thermograms.
  • Polymorphism Screening: Use XRPD (X-ray Powder Diffraction) to identify crystalline forms affecting melting points.
  • Literature Context: Cross-reference with pharmacopeial standards (e.g., USP40) and recent studies on dihydroxypropanoates to identify methodological variations (e.g., heating rate differences) .

Properties

IUPAC Name

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRYSIPXMREGK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431042
Record name Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124649-67-8
Record name Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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